N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine
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Overview
Description
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with a triazine and quinazoline framework, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the benzodioxole and triazine intermediates. The reaction conditions often include the use of catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane . The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the triazine ring can produce various amine derivatives.
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The benzodioxole moiety can interact with proteins, while the triazine and quinazoline rings may bind to nucleic acids or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- **N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- **N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine is unique due to its combination of benzodioxole, triazine, and quinazoline moieties. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C21H22N6O2/c1-13-3-5-16-14(2)24-21(25-17(16)7-13)26-20-22-10-27(11-23-20)9-15-4-6-18-19(8-15)29-12-28-18/h3-8H,9-12H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
TUDCIDUHTYYPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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